Cas no 39642-65-4 (Urea,N,N'-bis(3-pyridinylmethyl)-)

Urea, N,N'-bis(3-pyridinylmethyl)- is a pyridine-functionalized urea derivative characterized by its unique molecular structure, which incorporates two 3-pyridinylmethyl groups. This compound exhibits potential utility in coordination chemistry due to its ability to act as a multidentate ligand, forming stable complexes with transition metals. Its rigid yet flexible framework allows for tailored applications in supramolecular chemistry and catalysis. The presence of pyridyl moieties enhances its solubility in polar solvents, facilitating its use in homogeneous reaction systems. Additionally, its well-defined structure makes it suitable for studies in molecular recognition and self-assembly processes. This compound is of interest for research in advanced material synthesis and organometallic chemistry.
Urea,N,N'-bis(3-pyridinylmethyl)- structure
39642-65-4 structure
Product Name:Urea,N,N'-bis(3-pyridinylmethyl)-
CAS No:39642-65-4
MF:C13H14N4O
MW:242.276462078094
CID:310149
PubChem ID:170234
Update Time:2025-05-21

Urea,N,N'-bis(3-pyridinylmethyl)- Chemical and Physical Properties

Names and Identifiers

    • Urea,N,N'-bis(3-pyridinylmethyl)-
    • 1,3-bis(pyridin-3-ylmethyl)urea
    • 1,3-bis[(pyridin-3-yl)methyl]urea
    • EINECS 254-557-1
    • CS-0295206
    • CHEMBL1972199
    • 1,3-Bis(3-pyridylmethyl)urea
    • NSC-704606
    • Urea, N,N'-bis(3-pyridinylmethyl)-
    • N,N'-Bis(3-pyridinylmethyl)urea
    • AKOS027615927
    • NCI60_037355
    • NSC704606
    • NS00030632
    • 39642-65-4
    • DTXSID1068192
    • SCHEMBL9130703
    • Inchi: 1S/C13H14N4O/c18-13(16-9-11-3-1-5-14-7-11)17-10-12-4-2-6-15-8-12/h1-8H,9-10H2,(H2,16,17,18)
    • InChI Key: MXEJJBGVOYQRDF-UHFFFAOYSA-N
    • SMILES: O=C(NCC1C=NC=CC=1)NCC1C=NC=CC=1

Computed Properties

  • Exact Mass: 242.117
  • Monoisotopic Mass: 242.117
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 235
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 66.9Ų

Experimental Properties

  • Density: 1.207
  • Boiling Point: 541.7°Cat760mmHg
  • Flash Point: 281.4°C
  • Refractive Index: 1.596

Urea,N,N'-bis(3-pyridinylmethyl)- Pricemore >>

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Additional information on Urea,N,N'-bis(3-pyridinylmethyl)-

Comprehensive Analysis of Urea,N,N'-bis(3-pyridinylmethyl)- (CAS No. 39642-65-4): Properties, Applications, and Innovations

Urea,N,N'-bis(3-pyridinylmethyl)- (CAS No. 39642-65-4) is a specialized organic compound gaining attention in pharmaceutical and material science research. This pyridine-derived urea derivative exhibits unique molecular properties, making it a subject of interest for drug discovery and advanced material synthesis. With its bis-pyridinylmethyl structure, the compound offers versatile reactivity, enabling applications in catalysis, supramolecular chemistry, and bioactive molecule design.

Recent studies highlight the compound's potential as a hydrogen-bonding scaffold in medicinal chemistry. Researchers are investigating its role in modulating protein-protein interactions, particularly in neurodegenerative disease targets. The 3-pyridinylmethyl moieties contribute to enhanced solubility and bioavailability compared to simpler urea analogs, addressing a key challenge in drug development. These properties align with current trends in fragment-based drug design and targeted therapeutics.

In material science, Urea,N,N'-bis(3-pyridinylmethyl)- serves as a building block for coordination polymers and metal-organic frameworks (MOFs). Its ability to form stable complexes with transition metals has sparked innovation in porous material development for gas storage and separation technologies. This application responds to growing demands for carbon capture solutions and clean energy storage systems, topics frequently searched in scientific databases.

The synthesis of 39642-65-4 typically involves the reaction of 3-pyridylmethylamine with phosgene equivalents or urea precursors. Recent green chemistry advancements have introduced solvent-free methods and catalytic processes to improve yield and reduce environmental impact. These developments address the pharmaceutical industry's push toward sustainable synthesis protocols, a hot topic in academic and industrial research circles.

Analytical characterization of this compound presents interesting challenges due to its hydrogen-bonding networks and conformational flexibility. Advanced techniques like X-ray crystallography and solid-state NMR are often employed to study its molecular structure. These methods provide insights valuable for computational chemistry models and molecular dynamics simulations, areas experiencing rapid growth in chemical research.

From a commercial perspective, Urea,N,N'-bis(3-pyridinylmethyl)- remains a high-value specialty chemical with limited but growing market demand. Suppliers are increasingly offering custom synthesis services and derivatization options to meet research needs. The compound's price reflects its high purity requirements and specialized applications, making it a focus for process optimization studies in fine chemical production.

Looking forward, the scientific community anticipates expanded applications for CAS No. 39642-65-4 in bioconjugation chemistry and smart materials. Its dual functionality as both hydrogen bond donor and acceptor positions it as a promising candidate for molecular recognition systems. These potential uses connect with trending research areas like biosensing and drug delivery systems, frequently searched topics in scientific literature databases.

Safety considerations for handling Urea,N,N'-bis(3-pyridinylmethyl)- follow standard laboratory protocols for nitrogen-containing compounds. While not classified as hazardous under normal conditions, proper personal protective equipment is recommended during manipulation. Storage typically requires protection from moisture and extreme temperatures to maintain stability, considerations important for long-term research applications.

The environmental fate of 39642-65-4 has become a subject of preliminary investigation as part of broader green chemistry initiatives. Early biodegradability studies suggest moderate environmental persistence, prompting research into biodegradable analogs and recovery methods. These studies respond to increasing regulatory and consumer interest in eco-friendly chemicals across industries.

In conclusion, Urea,N,N'-bis(3-pyridinylmethyl)- represents an intriguing case study in functionalized urea chemistry. Its unique structural features and versatile applications position it at the intersection of multiple cutting-edge research fields. As synthetic methodologies advance and application studies proliferate, this compound will likely gain further prominence in both academic and industrial settings, particularly in targeted therapeutic development and advanced material design.

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